molecular formula C15H13FN4O B2543298 N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415634-35-2

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide

Cat. No.: B2543298
CAS No.: 2415634-35-2
M. Wt: 284.294
InChI Key: KFYRBKYNJQOOJP-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole moiety linked to a pyridine ring, which is further substituted with a fluorine atom and a carboxamide group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Intermediate: The synthesis begins with the preparation of the 1H-1,3-benzodiazole intermediate. This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Alkylation: The benzodiazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

    Coupling with Pyridine Derivative: The alkylated benzodiazole is coupled with a 5-fluoro-4-methylpyridine-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other suitable nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced carboxamide groups.

    Substitution: Substituted pyridine derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom and benzodiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-methylbenzamide
  • N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-methylpropanamide
  • N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide is unique due to the specific combination of functional groups, including the benzodiazole moiety, fluorine atom, and carboxamide linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-9-6-13(17-7-10(9)16)15(21)18-8-14-19-11-4-2-3-5-12(11)20-14/h2-7H,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRBKYNJQOOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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